4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol
Overview
Description
“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is a common organic compound used as a protecting group in organic synthesis reactions . It has a CAS number of 83282-91-1 .
Synthesis Analysis
The compound can be synthesized from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolysis, acylation, reduction, and dehydroxylation reactions . This technology has a short synthesis route, high synthesis yield, and low pollution, making it suitable for industrialization .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8F4O2 . Its molecular weight is 224.15 .
Chemical Reactions Analysis
“this compound” is used as a reagent in the synthesis of Metofluthrin, a potent new synthetic pyrethroid with high vapor activity against mosquitos .
Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 214.2±35.0 °C at 760 mmHg . The flash point is 106.8±22.5 °C . The vapor pressure is 0.1±0.4 mmHg at 25°C .
Scientific Research Applications
Biomonitoring and Environmental Health
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol and its derivatives have been explored for their potential as biomarkers in environmental health studies. For example, 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol has been identified as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid used in mosquito repellents. This study demonstrated its utility in assessing metofluthrin exposure in populations, highlighting its importance in environmental health research and public safety (Yoshida, 2015).
Chemical Synthesis and Organic Chemistry
In the field of organic chemistry, this compound plays a role as an intermediate in various chemical syntheses. For instance, it has been used in the synthesis of Tefluthrin, an insecticide, demonstrating the compound's versatility in the creation of complex organic molecules (Xiao-yan, 2006). Additionally, its derivatives have been used as protecting groups for carboxylic acids, illustrating its utility in facilitating certain chemical reactions (Yoo, Kim, & Kyu, 1990).
Photocatalysis and Material Science
The compound and its derivatives have applications in photocatalysis, a branch of material science. Selective photocatalytic oxidation of benzyl alcohol derivatives, including 4-Methoxybenzyl alcohol, has been achieved using titanium dioxide under oxygen atmosphere. Such studies contribute to our understanding of photocatalytic processes and their potential applications in environmental remediation and energy conversion (Higashimoto et al., 2009).
Electrochemistry
In electrochemistry, the reduction of fluorinated aromatic carboxylic acids to produce this compound has been studied. These findings are significant in the context of developing novel methods for the synthesis of fluorinated organic compounds, which have widespread applications in pharmaceuticals and agrochemicals (Drakesmith, 1972).
Safety and Hazards
The compound is classified as a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . Therefore, it can be inferred that the compound may indirectly affect the nervous system of insects, which is the common target of pyrethroids.
Mode of Action
As a precursor in the synthesis of Metofluthrin , it may contribute to the overall insecticidal activity of the final product. Pyrethroids, including Metofluthrin, typically work by disrupting the functioning of the nervous system in insects .
Biochemical Pathways
As a component in the synthesis of metofluthrin , it may indirectly influence the biochemical pathways associated with the nervous system function in insects.
Result of Action
As a precursor in the synthesis of Metofluthrin , its primary role is likely in the formation of the active pyrethroid compound, which is known to have insecticidal effects .
Action Environment
The action, efficacy, and stability of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol can be influenced by various environmental factors. These may include the conditions under which it is stored and used, such as temperature and exposure to light .
Properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEGXOUIWJIPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474837 | |
Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35175-79-2 | |
Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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